2,4-Imidazolidinedione,5-hydroxy-1-methyl-,(5S)-(9CI)
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Overview
Description
2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) is a chemical compound with the molecular formula C4H6N2O3. It is also known by other names such as 5-hydroxy-1-methylhydantoin and 1-methyl-5-hydroxy-imidazoline-2,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-methylglycine with glyoxylic acid, followed by oxidation to introduce the hydroxyl group at the 5-position . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced at different positions on the imidazolidinedione ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-keto-1-methylimidazolidine-2,4-dione, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-1-methylhydantoin
- 1-methyl-5-hydroxy-imidazoline-2,4-dione
- 5-hydroxy-1-methyl-3-phenyl-imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications and research studies .
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(5S)-5-hydroxy-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)/t3-/m0/s1 |
InChI Key |
UPSFNXFLBMJUQW-VKHMYHEASA-N |
Isomeric SMILES |
CN1[C@H](C(=O)NC1=O)O |
Canonical SMILES |
CN1C(C(=O)NC1=O)O |
Origin of Product |
United States |
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